4-(cyclopropylamino)-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one
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Overview
Description
4-(cyclopropylamino)-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one is a compound of significant interest due to its versatile applications in various scientific fields. This compound features a cyclopropylamino group and a fluoropyrimidinone moiety attached to a sugar backbone, making it a unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the nucleoside precursor, which involves the coupling of the fluoropyrimidinone moiety with a suitable sugar derivative
Industrial Production Methods: Industrial production involves large-scale synthesis, often using automated reactors to ensure consistent quality and yield. The process starts with the preparation of the nucleoside intermediate, followed by fluorination and amidation steps. Careful control of reaction conditions is crucial to maintain high purity and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction is less common but can occur under specific conditions, primarily affecting the pyrimidine ring.
Substitution: The fluorine atom on the pyrimidine ring can be replaced by other nucleophiles, leading to a variety of derivatives.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols under acidic or basic conditions.
Oxidized derivatives with modified sugar moieties.
Reduced pyrimidine compounds.
Substituted pyrimidine derivatives with diverse functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogs: Used as a building block for creating analogs with potential therapeutic applications.
DNA/RNA Studies: Incorporated into DNA/RNA strands to study their properties and interactions.
Antiviral Agents: Investigated for potential antiviral properties, particularly against RNA viruses.
Biotechnology: Utilized in the synthesis of biotechnologically relevant nucleotides and oligonucleotides.
Mechanism of Action
The compound exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by introducing structural modifications that affect replication and transcription processes.
Molecular Targets and Pathways:Nucleic Acid Polymerases: It targets DNA/RNA polymerases, inhibiting their activity.
Cellular Pathways: Interferes with nucleotide synthesis pathways, affecting cellular replication and function.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other nucleoside analogs, 4-(cyclopropylamino)-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one offers unique properties such as enhanced stability and specific interaction with polymerases.
List of Similar Compounds:5-Fluorouracil
Cytarabine
Gemcitabine
Azacitidine
This compound stands out due to its unique structure and versatile applications in various scientific and industrial fields.
Properties
Molecular Formula |
C12H16FN3O5 |
---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
4-(cyclopropylamino)-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C12H16FN3O5/c13-6-3-16(11-9(19)8(18)7(4-17)21-11)12(20)15-10(6)14-5-1-2-5/h3,5,7-9,11,17-19H,1-2,4H2,(H,14,15,20)/t7-,8-,9-,11-/m0/s1 |
InChI Key |
KSCBNYIZNXAZPO-KBIXCLLPSA-N |
Isomeric SMILES |
C1CC1NC2=NC(=O)N(C=C2F)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
Canonical SMILES |
C1CC1NC2=NC(=O)N(C=C2F)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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